7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Description
This compound belongs to the 1,8-naphthyridine-3-carboxylic acid family, a class of bicyclic heterocycles with demonstrated antibacterial and antitumor activities . Key structural features include:
- Position 1: A bulky tert-butyl (1,1-dimethylethyl) group.
- Position 6: A fluorine atom, common in fluoroquinolone-like derivatives for enhanced DNA gyrase/topoisomerase IV inhibition .
- Position 7: A 3-amino-pyrrolidinyl group, a cyclic amine critical for target binding .
The tert-butyl group distinguishes it from analogues with aryl (e.g., difluorophenyl) or smaller alkyl (e.g., ethyl, cyclopropyl) substituents at position 1, influencing lipophilicity, metabolic stability, and pharmacokinetics .
Properties
CAS No. |
116163-01-0 |
|---|---|
Molecular Formula |
C17H21FN4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H21FN4O3/c1-17(2,3)22-8-11(16(24)25)13(23)10-6-12(18)15(20-14(10)22)21-5-4-9(19)7-21/h6,8-9H,4-5,7,19H2,1-3H3,(H,24,25) |
InChI Key |
NEKSSSDVZISHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Naphthyridine Synthesis and Functionalization
- The naphthyridine core is often synthesized via condensation reactions involving appropriate pyridine derivatives and ketoesters or related precursors.
- Fluorination at the 6-position is introduced either by starting with fluorinated precursors or by selective electrophilic fluorination during intermediate stages.
- The tert-butyl group at the 1-position is introduced through alkylation reactions using tert-butyl halides or related reagents under controlled conditions.
Carboxylic Acid Formation at the 3-Position
Purification and Isolation
- After synthesis, the crude product is purified by extraction, crystallization, or chromatographic techniques.
- Typical solvents include dichloromethane, acetonitrile, ether, and petroleum ether.
- Drying agents such as magnesium sulfate (MgSO4) are used to remove residual moisture.
- Final drying under vacuum yields the pure compound.
Representative Synthetic Procedure (Adapted from Patent Literature)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Stirring at -30°C, then quenching with ice and dilute HCl | Formation of intermediate naphthyridine derivative |
| 2 | Extraction with dichloromethane, drying with MgSO4, concentration | Isolation of crude intermediate |
| 3 | Treatment with triethylorthoformate and acetic anhydride at 150°C for 2 hours | Cyclization and functional group modification |
| 4 | Addition of cyclopropylamine in t-butanol, stirring overnight | Amination at 7-position (analogous to pyrrolidinyl amination) |
| 5 | Addition of potassium t-butoxide, heating at 50°C for 18 hours | Base-mediated substitution and rearrangement |
| 6 | Treatment with acetic acid and 4N HCl at 100°C for 4 hours | Final acidification and crystallization of product |
| 7 | Filtration, washing with acetonitrile and ether, drying in vacuo | Purification and isolation of final compound |
This procedure, while describing a related quinoline derivative, provides a framework adaptable to the synthesis of the target naphthyridine compound by substituting the appropriate amine and alkyl groups.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Description | Typical Conditions | Notes |
|---|---|---|---|
| Core formation | Condensation of pyridine derivatives | Reflux in polar solvents | Yields naphthyridine scaffold |
| Fluorination | Electrophilic fluorination or use of fluorinated precursors | Controlled temperature, inert atmosphere | Ensures selective 6-position fluorination |
| Alkylation (tert-butyl) | Alkylation with tert-butyl halide | Basic conditions, moderate temperature | Introduces bulky group at 1-position |
| Amination (7-position) | Nucleophilic substitution with 3-aminopyrrolidine | Room temperature to 50°C, overnight | Requires protection/deprotection steps |
| Hydrolysis | Ester to acid conversion | Acidic or basic hydrolysis, 50-100°C | Avoids degradation of sensitive groups |
| Purification | Extraction, crystallization, chromatography | Solvent-dependent | Critical for product purity |
Research Findings and Optimization Notes
- The choice of protecting groups on the aminopyrrolidinyl moiety affects yield and purity.
- Reaction temperatures and times are optimized to balance conversion and minimize side reactions.
- Use of anhydrous conditions and inert atmosphere improves fluorination and alkylation steps.
- Final crystallization from mixed solvents enhances product stability and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the aminopyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aminopyrrolidine derivatives in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Scientific Research Applications
7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound with diverse applications, particularly in medicinal chemistry . Also known as BMY40124, its molecular formula is C17H21FN4O3 .
Basic Information
Scientific Research Applications
Heterocyclic compounds, like this compound, are essential in constructing new and selective drugs and diagnostic probes, especially for Alzheimer's Disease (AD) therapeutic approaches . These compounds are being explored for treating AD symptoms by using cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes that play a pivotal role in Aβ-aggregation during the early stages of senile plaque formation .
Other Applications of Heterocyclic Compounds
- Drug Development: Heterocyclic N-oxides, a class to which this compound may belong, have demonstrated anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities .
- Actoprotective Activity: Derivatives of nitrogen-containing heterocyclic compounds can increase physical working capacity under extreme conditions such as hyperthermia, hypothermia, and acute normobaric hypoxia and hypercapnia . For instance, a pyridine derivative, IBHF-11, has shown a positive impact in these conditions .
- ** diagnostics:** Volatile organic compounds (VOCs), including heterocyclic compounds, found in stool samples can be used to diagnose gastrointestinal illnesses by analyzing patterns of VOCs with electronic nose devices .
- Material Science: Porphyrins fused with polycyclic aromatic hydrocarbons and heterocycles can be used as donor material in organic photovoltaic devices .
- Cellulolytic Enhancement: Heterocyclic compounds can be used in compositions comprising a polypeptide having cellulolytic enhancing activity .
Mechanism of Action
The mechanism of action of 7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens.
Comparison with Similar Compounds
Table 1: Substituent Variations in Key Analogues
Key Differences :
Antibacterial Activity
- Fluorine at Position 6 : Essential for DNA gyrase inhibition; removal reduces potency by 5–10× .
- Position 7 Substituents: 3-Amino-pyrrolidinyl enhances Gram-negative coverage compared to piperazinyl (enoxacin) . Stereochemistry matters: (3S)-3-Amino-pyrrolidinyl (BMY 43748) shows superior in vivo efficacy .
- Position 1 Substituents :
Metabolic Stability and Pharmacokinetics
- Metabolites : Analogues like T-3262 undergo pyrrolidinyl acetylation (T-3262A) or hydroxylation (T-3262B), but tert-butyl likely avoids these pathways .
Biological Activity
7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a complex organic compound that belongs to the class of naphthyridine carboxylic acids. Its unique structure, characterized by a naphthyridine core with a fluoro substituent and an aminopyrrolidinyl group, positions it as a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities.
The molecular formula of this compound is with a molecular weight of approximately 306.29 g/mol. The presence of functional groups such as the amino and carboxylic acid moieties suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable antibacterial and antiviral activities. Its mechanism of action is hypothesized to involve interactions with specific biological macromolecules, although detailed mechanisms are still under investigation.
Antibacterial Activity
Studies have shown that 7-(3-Amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrates significant antibacterial properties. In vitro evaluations reveal that it may inhibit bacterial growth by targeting bacterial enzymes or disrupting cell wall synthesis. Comparative studies with related compounds indicate that modifications in the structure can lead to variations in antibacterial efficacy.
| Compound Name | Structural Features | Antibacterial Efficacy |
|---|---|---|
| 7-(3-Aminomethyl-1-pyrrolidinyl)-6-fluoroquinoline | Quinoline core | Moderate |
| 5-Amino-7-(3-amino-pyrrolidinyl)-6-fluoroquinoline | Different substitution | High |
| 7-(3-Aminomethylpyrrolidinyl)-6-fluoroquinoline | Altered amine position | Variable |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary results suggest it may interact with viral proteins or inhibit viral replication processes. Further research is necessary to clarify these interactions and assess its therapeutic potential against viral infections.
Cytotoxicity Studies
A series of studies have assessed the cytotoxicity of various naphthyridine derivatives against human cancer cell lines. In one study, modifications at the N-1 and C-7 positions were evaluated for their impact on cytotoxic activity. The findings indicated that certain substitutions significantly enhanced the cytotoxic effects against murine and human tumor cell lines:
- N-1 Substitution : The introduction of a thiazolyl group at the N-1 position was found to improve antitumor activity.
- C-7 Position : Derivatives with aminopyrrolidine groups exhibited superior effectiveness compared to other amines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of naphthyridine derivatives. For instance, modifications in the pyrrolidinyl group or fluorination patterns have been linked to enhanced antibacterial and anticancer properties.
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves a four-step methodology:
- Gould–Jacobs reaction to cyclize 2-aminopyridine with ethoxy methylene malonate.
- N-alkylation of the intermediate with tert-butyl chloride under anhydrous DMF and sodium hydride.
- Hydrolysis of the ethyl ester group using 10% aqueous NaOH.
- Amine coupling (e.g., 3-aminopyrrolidine) in a sealed tube with dry DMF at elevated temperatures. Purification is achieved via column chromatography (methanol:chloroform = 10:40) .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
Q. How does the 3-aminopyrrolidinyl substituent influence biological activity?
The 3-aminopyrrolidinyl group enhances bacterial topoisomerase inhibition by improving DNA gyrase binding affinity. Comparative studies with morpholine or piperazine substituents show reduced activity, highlighting its role in target interaction .
Q. What purification methods are effective for isolating the final product?
Column chromatography using methanol:chloroform (10:40) effectively removes unreacted amines and byproducts. Recrystallization from ethanol or acetone further improves purity .
Q. What are common impurities encountered during synthesis?
- Unreacted starting materials (e.g., ethyl ester intermediates).
- Alkylation byproducts from incomplete substitution. These are identified via TLC monitoring and LC-MS analysis .
Advanced Research Questions
Q. How can computational methods optimize derivative design?
Quantum chemical calculations (e.g., DFT) predict electronic properties and binding modes, while molecular docking evaluates interactions with bacterial gyrase. In silico screening prioritizes derivatives with Pa > Pi (probability of activity > inactivity) for synthesis .
Q. What strategies resolve low coupling yields during amine conjugation?
Q. How do structural variations at the 1-position (e.g., tert-butyl vs. cyclopropyl) affect activity?
The tert-butyl group increases steric bulk, improving pharmacokinetic stability but reducing solubility. Cyclopropyl analogs (e.g., clinafloxacin derivatives) show enhanced membrane permeability but lower metabolic resistance .
Q. What experimental design (DoE) approaches optimize reaction conditions?
- Factorial designs screen variables (temperature, solvent ratio, catalyst loading).
- Response surface methodology (RSM) identifies optimal conditions (e.g., 72-hour reaction time, 10% NaOH concentration) .
Q. How can discrepancies in antimicrobial activity data be analyzed?
Variations in agar dilution vs. broth microdilution assays or differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) may explain contradictions. Standardize protocols using CLSI guidelines .
Q. What advanced analytical techniques quantify trace impurities?
Q. How does pH influence the compound’s stability in aqueous solutions?
Stability studies at pH 2–9 show degradation via hydrolysis of the 4-oxo group under acidic conditions. Buffered solutions (pH 7.4) maintain integrity for ≥48 hours .
Q. What green chemistry principles apply to large-scale synthesis?
- Replace DMF with Cyrene™ (a bio-based solvent) to reduce toxicity.
- Microwave-assisted synthesis reduces reaction times by 50% .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles?
Differences in cell line models (e.g., HepG2 vs. HEK293) and assay endpoints (IC50 vs. LD50) contribute to variability. Meta-analyses should normalize data to cell viability metrics (e.g., MTT assay) .
Q. How to reconcile divergent solubility data across publications?
Solubility measurements in DMSO vs. PBS yield different results due to solvent polarity. Use standardized USP methods with biorelevant media (FaSSIF/FeSSIF) for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
